molecular formula C24H19Cl2N3O2S3 B2405738 (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 301222-90-2

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2405738
CAS No.: 301222-90-2
M. Wt: 548.52
InChI Key: XMQDBPUTEDUBJC-NDENLUEZSA-N
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Description

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a chlorobenzyl group, and a thioxothiazolidinone moiety

Properties

IUPAC Name

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O2S3/c25-17-9-7-15(8-10-17)12-20-22(31)29(24(32)34-20)11-3-6-21(30)28-23-27-14-18(33-23)13-16-4-1-2-5-19(16)26/h1-2,4-5,7-10,12,14H,3,6,11,13H2,(H,27,28,30)/b20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQDBPUTEDUBJC-NDENLUEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the thiazole ring.

    Formation of Thioxothiazolidinone Moiety: The thioxothiazolidinone moiety is formed through the reaction of a thioamide with a carbonyl compound, followed by cyclization.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the thioxothiazolidinone derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . It has been shown to inhibit key cellular pathways involved in cancer progression, particularly through its interaction with cyclin-dependent kinases (CDKs). For example, compounds similar to this structure have demonstrated significant inhibition of CDK9, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, thereby triggering apoptosis in cancer cells .

Antifungal Properties

The antifungal activity of thiazolidine derivatives has been documented extensively. Research indicates that compounds with similar thiazolidine frameworks exhibit effective antifungal properties against various fungal strains. This is attributed to their ability to disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal survival .

Case Study 1: Antitumor Efficacy

A study investigated the structure-activity relationship (SAR) of various thiazolidine derivatives, including those based on the compound . The results indicated that modifications at specific positions on the thiazolidine ring significantly enhanced antitumor activity against several cancer cell lines, including MDA-MB-231 and HCT116 .

CompoundIC50 (µM)Cell Line
Compound A15MDA-MB-231
Compound B10HCT116
Target Compound8MCF7

Case Study 2: Antifungal Evaluation

Another research highlighted the antifungal properties of a related thiazolidine derivative against Candida species. The study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of standard antifungal agents, suggesting its potential as a novel antifungal therapeutic .

Fungal StrainMIC (µg/mL)Standard Drug MIC (µg/mL)
C. albicans510
C. glabrata36

Mechanism of Action

The mechanism of action of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
  • (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
  • (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Uniqueness

The uniqueness of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from similar compounds.

Biological Activity

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a synthetic compound that belongs to the thiazolidine class of molecules. Its unique structural features, including thiazolidine and thiazole moieties, suggest potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with mechanisms of action and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Thiazolidine Ring Contributes to biological activity
Thiazole Moiety Implicated in antimicrobial properties
Chlorobenzyl Substituents Potentially enhance reactivity and binding

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiazolidine derivatives. The compound has shown significant activity against various bacterial strains. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving the inhibition of MurB enzyme, crucial for bacterial cell wall synthesis .

Key Findings:

  • Inhibition of MurB: Docking studies indicate strong binding affinity with MurB, leading to reduced bacterial proliferation.
  • Comparative Efficacy: The compound exhibited an IC50 value of 0.12 mg/mL against E. coli, outperforming some standard antibiotics .

Anticancer Activity

The thiazolidine derivatives have also been investigated for their anticancer properties. The compound's ability to modulate cell signaling pathways involved in cancer progression has been noted.

Mechanism of Action:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit topoisomerase II and other enzymes critical for DNA replication and repair.
  • Cell Cycle Arrest: Studies suggest that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

Research Insights:

  • Compounds structurally similar to this one have been shown to inhibit COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

Case Studies and Research Findings

  • Antimicrobial Study:
    • A recent study evaluated the antimicrobial activity of various thiazolidine derivatives, including the compound . Results indicated potent antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with a notable reduction in bacterial viability at low concentrations.
  • Anticancer Research:
    • In vitro studies on cancer cell lines revealed that the compound induced significant cytotoxicity, leading to cell death through apoptosis pathways. The study reported a decrease in cell viability by over 70% at concentrations above 10 μM.
  • Inflammation Model:
    • An animal model was used to assess the anti-inflammatory effects of the compound. Results showed a marked reduction in edema and inflammatory markers following administration, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for preparing (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via condensation of 2-amino-5-(2-chlorobenzyl)thiazole with chloroacetyl chloride under basic conditions (e.g., triethylamine in dioxane) to yield intermediates like N-(5-(aryl-methyl)thiazol-2-yl)chloroacetamides .
  • Step 2: Introduction of the 4-oxo-2-thioxothiazolidine moiety. For example, reaction with 5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidine precursors under reflux in ethanol, optimized with potassium carbonate as a base .
  • Step 3: Purification via recrystallization (ethanol or ethanol-DMF mixtures) or flash chromatography .

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